COX-2 vs. 5-LOX Inhibition Balance: ZLJ-6 vs. Licofelone and Tepoxalin
ZLJ-6 exhibits a distinct balance of COX-2 to 5-LOX inhibition compared to other dual inhibitors. In whole blood assays, ZLJ-6 inhibits COX-2 (IC50 = 0.31 μM) and 5-LOX (IC50 = 0.99 μM), resulting in a COX-2/5-LOX IC50 ratio of 0.31 [1]. In contrast, licofelone shows a different ratio with reported IC50 values for COX and 5-LOX ranging from 0.18-0.21 μM [2], and tepoxalin exhibits a high COX/5-LOX IC50 ratio in cell lysates (2.84 μM for COX, 0.15 μM for 5-LOX) . This specific potency profile of ZLJ-6, particularly its relatively balanced COX-2 and 5-LOX inhibition in whole blood, may offer a distinct pharmacodynamic signature compared to these alternatives.
| Evidence Dimension | COX-2 to 5-LOX Inhibition Ratio |
|---|---|
| Target Compound Data | COX-2 IC50 = 0.31 μM; 5-LOX IC50 = 0.99 μM |
| Comparator Or Baseline | Licofelone: COX IC50 ~0.18-0.21 μM, 5-LOX IC50 ~0.18-0.21 μM. Tepoxalin: COX IC50 = 2.84 μM, 5-LOX IC50 = 0.15 μM (in RBL-1 lysates). |
| Quantified Difference | ZLJ-6 COX-2/5-LOX ratio = 0.31. Licofelone ratio ≈ 1.0. Tepoxalin ratio ≈ 18.9 (in lysates). |
| Conditions | ZLJ-6: Human whole blood. Licofelone: Human thrombocyte/human 5-LO. Tepoxalin: RBL-1 cell lysate. |
Why This Matters
The specific ratio of COX-2 to 5-LOX inhibition dictates the balance between prostaglandin and leukotriene suppression, which is a critical determinant for downstream anti-inflammatory efficacy and potential side effect profiles.
- [1] Li L, Ji H, Sheng L, Zhang Y, Lai Y, Chen X. The anti-inflammatory effects of ZLJ-6, a novel dual cyclooxygenase/5-lipoxygenase inhibitor. Eur J Pharmacol. 2009 Apr 1;607(1-3):244-50. doi: 10.1016/j.ejphar.2009.02.032. PMID: 19243697. View Source
- [2] Licofelone (ML3000) Product Information. Probes & Drugs Portal. IC50=0.21/0.18 μM for COX/5-LOX. View Source
